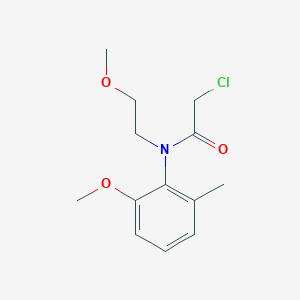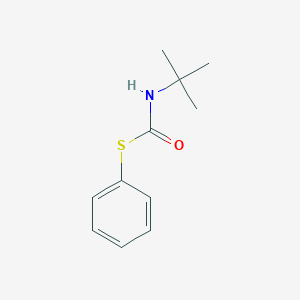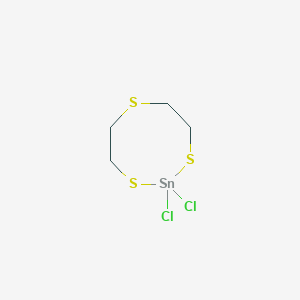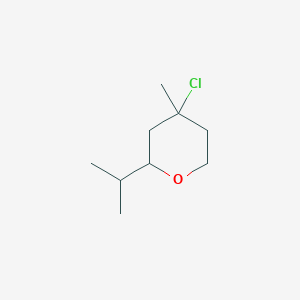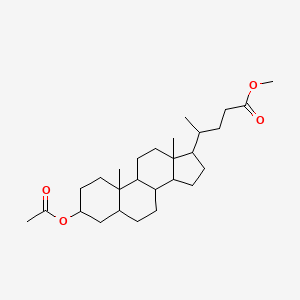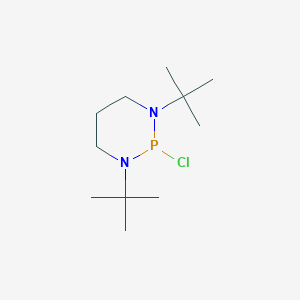
1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane is a chemical compound that belongs to the class of diazaphosphinanes. It is characterized by the presence of two tert-butyl groups, a chlorine atom, and a diazaphosphinane ring structure. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane typically involves the reaction of di-tert-butylchlorophosphine with a suitable diazaphosphinane precursor. One common method involves the use of acetonitrile as a solvent and the addition of silver trifluoromethanesulfonate (AgOTf) to facilitate the reaction . The reaction mixture is stirred for about an hour and then filtered to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphinane derivatives, while oxidation reactions can produce phosphine oxides.
科学研究应用
1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, compounds with similar structures are often explored for their potential biological activities.
作用机制
The mechanism of action of 1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the metal complexes formed. The chlorine atom can participate in substitution reactions, further modifying the compound’s reactivity.
相似化合物的比较
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but lacks the diazaphosphinane ring.
tert-Butyl chloride: Contains the tert-butyl group and chlorine but lacks the phosphorus and diazaphosphinane components.
Uniqueness
1,3-Di-tert-butyl-2-chloro-1,3,2-diazaphosphinane is unique due to its combination of tert-butyl groups, chlorine atom, and diazaphosphinane ring. This unique structure imparts specific reactivity and steric properties that are valuable in various chemical applications.
属性
CAS 编号 |
55342-76-2 |
|---|---|
分子式 |
C11H24ClN2P |
分子量 |
250.75 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-2-chloro-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C11H24ClN2P/c1-10(2,3)13-8-7-9-14(15(13)12)11(4,5)6/h7-9H2,1-6H3 |
InChI 键 |
RCQCAOGVRKCRSC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CCCN(P1Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
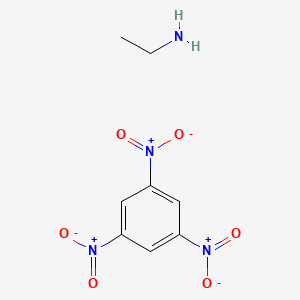
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
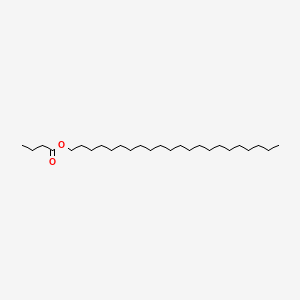
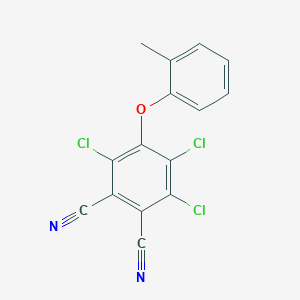
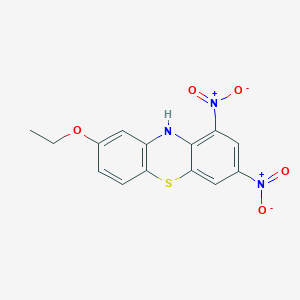
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
